1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Overview
Description
1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazine core. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Cyclization to form the pyrazolo[3,4-d]pyridazine core: This step involves the reaction of the pyrazole derivative with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the thiol group: This can be done by reacting the pyrazolo[3,4-d]pyridazine derivative with a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Addition: The double bonds in the pyrazolo[3,4-d]pyridazine core can participate in addition reactions with suitable electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. If it has anticancer properties, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can be compared with other similar compounds, such as:
1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol: This compound has a similar structure but with a methyl group instead of an isopropyl group.
1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: This compound has a pyrimidin-4-one core instead of a pyridazine core.
4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound has a thiadiazolo core instead of a pyrazolo core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-9(2)14-13-8-17-20(15(13)16(21)19-18-14)12-6-5-10(3)11(4)7-12/h5-9H,1-4H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQVCBBDMDGQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=S)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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